molecular formula C15H11NO B14424390 3-Phenyl-1H-indole-1-carbaldehyde CAS No. 83824-09-3

3-Phenyl-1H-indole-1-carbaldehyde

Cat. No.: B14424390
CAS No.: 83824-09-3
M. Wt: 221.25 g/mol
InChI Key: ZGFKLMDGVBDNHI-UHFFFAOYSA-N
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Description

3-Phenyl-1H-indole-1-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indole-1-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride to form the indole ring .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. These methods may involve the use of metal catalysts and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-1H-indole-1-carbaldehyde is unique due to the presence of both the phenyl group and the aldehyde group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and research .

Properties

CAS No.

83824-09-3

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

3-phenylindole-1-carbaldehyde

InChI

InChI=1S/C15H11NO/c17-11-16-10-14(12-6-2-1-3-7-12)13-8-4-5-9-15(13)16/h1-11H

InChI Key

ZGFKLMDGVBDNHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)C=O

Origin of Product

United States

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